molecular formula C12H15NO3 B8442874 4-Methoxyethoxymethoxybenzyl cyanide

4-Methoxyethoxymethoxybenzyl cyanide

Cat. No.: B8442874
M. Wt: 221.25 g/mol
InChI Key: IJWGZMPHYIICEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxybenzyl cyanide (CAS referenced as 4-Methoxyphenylacetonitrile in ) is a benzyl cyanide derivative featuring a methoxy (-OCH₃) substituent at the para position of the benzene ring. This compound is structurally characterized by a cyanide (-CN) group attached to a benzyl moiety, making it a versatile intermediate in organic synthesis. It is widely used in pharmaceuticals, agrochemicals, and specialty chemical production due to its reactivity in nucleophilic substitution and coupling reactions.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

2-[4-(2-methoxyethoxymethoxy)phenyl]acetonitrile

InChI

InChI=1S/C12H15NO3/c1-14-8-9-15-10-16-12-4-2-11(3-5-12)6-7-13/h2-5H,6,8-10H2,1H3

InChI Key

IJWGZMPHYIICEU-UHFFFAOYSA-N

Canonical SMILES

COCCOCOC1=CC=C(C=C1)CC#N

Origin of Product

United States

Comparison with Similar Compounds

Notes:

  • Functional Group Impact : The presence of -CN in 4-Methoxybenzyl cyanide enhances its electrophilicity compared to analogs like 4-Methoxybenzylamine (-NH₂) or 3-Methoxybenzyl bromide (-Br). Thiocyanate (-SCN) and isothiocyanate (-NCS) derivatives exhibit distinct reactivity in sulfur-mediated coupling reactions.
  • Substituent Position : The para-methoxy group in 4-Methoxybenzyl cyanide improves steric accessibility for reactions compared to ortho-substituted derivatives like 4-Methoxy-2-methyl benzyl cyanide.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.